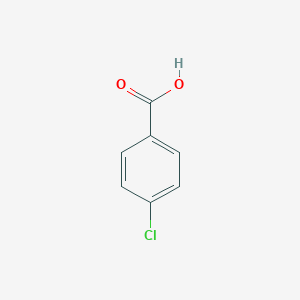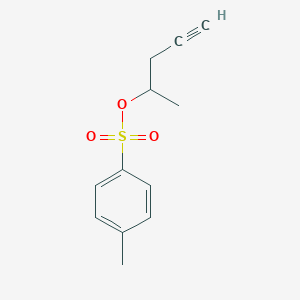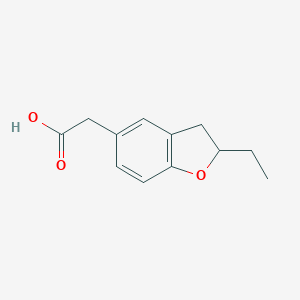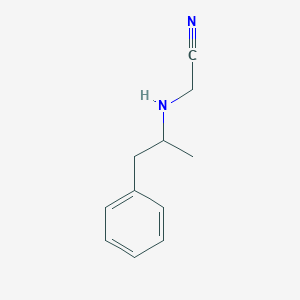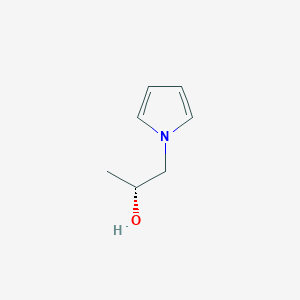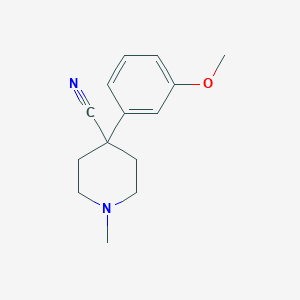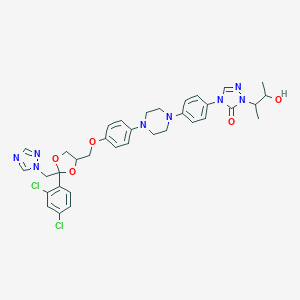
Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
Descripción general
Descripción
“Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate” is a chemical compound with the molecular formula C22H19Cl2NO3 . It has an average mass of 416.297 Da and a monoisotopic mass of 415.074188 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, which is substituted with a 2,2-dichloroethenyl group and a 2,2-dimethyl group . The cyclopropane ring is also attached to a carboxylate group, which is further connected to a cyano(4-phenoxyphenyl)methyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 512.1±50.0 °C at 760 mmHg, and a flash point of 263.5±30.1 °C . It has a molar refractivity of 110.2±0.3 cm3, and a molar volume of 313.1±3.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds . Its ACD/LogP is 6.27, and its ACD/LogD (pH 5.5 and 7.4) is 6.05 . Its polar surface area is 59 Å2, and its polarizability is 43.7±0.5 10-24cm3 . Its surface tension is 55.3±3.0 dyne/cm .Aplicaciones Científicas De Investigación
Agriculture: Pest Control
Para-Cypermethrin is widely used in agriculture as a pyrethroid insecticide . It is effective against a broad range of pests, and its continuous and extensive use has led to the development of pest resistance . For instance, it has been used to control Rhopalosiphum padi (an aphid species), and studies have been conducted to identify genes associated with resistance to this compound .
Environmental Impact: Soil Microbiome
Research has shown that para-Cypermethrin can have significant effects on the soil microbiome . It has been found to stimulate the multiplication of certain bacteria and inhibit fungi growth . This can lead to changes in soil enzyme activity and impact the biochemical fertility of the soil .
Mitigation of Adverse Effects: Use of Zea Mays
The cultivation of Zea mays (corn) has been studied as a potential method to mitigate the adverse effects of para-Cypermethrin on the soil microbiome . The cultivation of Zea mays had a positive effect on both soil enzymes and soil microorganisms and mitigated the anomalies caused by the tested insecticides in the microbiome and activity of soil enzymes .
Material Science: Microcapsule Fabrication
In material science, para-Cypermethrin has been used in the fabrication of microcapsules . The emulsion-solvent evaporation method was used to fabricate microcapsules using polylactic acid (PLA) as the carrier materials, poly(vinyl alcohol) as the emulsifier, and para-Cypermethrin as the entrapped pesticide .
Mecanismo De Acción
Target of Action
The major target site of para-Cypermethrin is the sodium channel of the nerve membrane . It can also interact with other targets, disrupting calcium homeostasis .
Mode of Action
Para-Cypermethrin acts as a fast-acting neurotoxin in insects . It disrupts the sodium channel current, which regulates the polarization of the nerve cell membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
Para-Cypermethrin affects various biochemical pathways. It can be degraded first by cleavage of its ester bond, followed by degradation of the benzene ring, and subsequent metabolism . The degradation process involves several enzymes produced by bacteria, with carboxylesterase enzymes being the most efficient .
Pharmacokinetics (ADME Properties)
It is known that cypermethrin is deactivated in humans by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine .
Result of Action
The molecular and cellular effects of para-Cypermethrin’s action include mitochondrial dysfunction, autophagy impairment, and oxidative stress . It also alters the expression of iron transporter proteins leading to iron dyshomeostasis, which could contribute to dopaminergic neurotoxicity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of para-Cypermethrin. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . The unrestricted utilization of this compound has sparked environmental concerns as it damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems .
Propiedades
IUPAC Name |
[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALOHODGJDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997011 | |
| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |
CAS RN |
75567-47-4, 75567-48-5 | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



